molecular formula C9H7FN4O3 B2663330 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide CAS No. 139495-88-8

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide

Cat. No.: B2663330
CAS No.: 139495-88-8
M. Wt: 238.178
InChI Key: XDKKNTPKFHOZAN-UHFFFAOYSA-N
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Description

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-fluoroindole, followed by amination and carboxamidation. The reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-fluoro-1H-indole-3-carboxamide
  • 6-nitro-1H-indole-3-carboxamide
  • 5-fluoro-6-nitro-1H-indole-3-carboxamide

Uniqueness

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide is unique due to the presence of both fluorine and nitro groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-5-fluoro-6-nitro-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O3/c10-4-1-3-5(2-6(4)14(16)17)13-8(11)7(3)9(12)15/h1-2,13H,11H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKKNTPKFHOZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)[N+](=O)[O-])NC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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